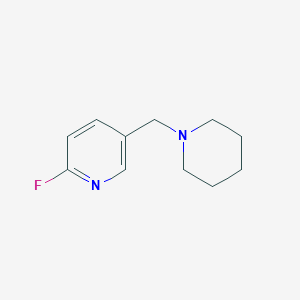

2-Fluoro-5-(piperidin-1-ylmethyl)pyridine

Overview

Description

Synthesis Analysis

The synthesis of fluorinated pyridines, such as 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine, has been a topic of interest in recent years . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis

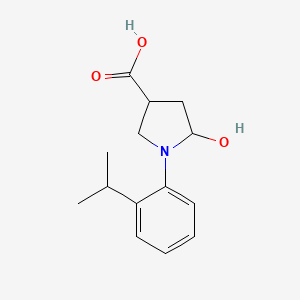

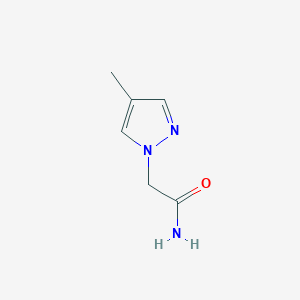

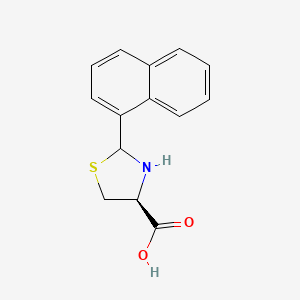

The molecular structure of 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine is characterized by the presence of a fluorine atom and a piperidin-1-ylmethyl group attached to a pyridine ring.Chemical Reactions Analysis

The Suzuki–Miyaura (SM) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction could potentially be used in the synthesis of 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine.Physical And Chemical Properties Analysis

2-Fluoro-5-(piperidin-1-ylmethyl)pyridine is a liquid at 20°C . It has a refractive index of 1.47 and a specific gravity of 1.13 .Scientific Research Applications

1. 5-HT1A Receptor Agonism

Research on derivatives of 2-pyridinemethylamine, including 2-fluoro-5-(piperidin-1-ylmethyl)pyridine, has shown promise in developing potent and orally active agonists for 5-HT1A receptors. These derivatives, particularly when fluorinated, exhibit enhanced 5-HT1A agonist activity both in vitro and in vivo, suggesting potential antidepressant applications. The addition of fluorine atoms has been found to uniquely improve oral activity, highlighting the importance of this modification in the development of new therapeutics targeting 5-HT1A receptors (Vacher et al., 1999).

2. Corrosion Inhibition in Iron

Piperidine derivatives, including those with fluorine substitutions, have been studied for their role in corrosion inhibition on iron surfaces. Quantum chemical calculations and molecular dynamics simulations have been employed to understand their adsorption behaviors and inhibition efficiencies. These studies are crucial in developing novel corrosion inhibitors for industrial applications (Kaya et al., 2016).

3. Analgesic Effects in Neuropathic Pain

Compounds related to 2-fluoro-5-(piperidin-1-ylmethyl)pyridine have been studied for their analgesic effects, particularly in neuropathic pain models. The high-efficacy 5-HT1A receptor activation by these compounds has shown significant potential in treating pathological pain, including allodynia, following spinal cord injury (Colpaert et al., 2004).

4. Synthesis of Key Intermediates in Inhibitor Development

The chemical synthesis of derivatives like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, which are key intermediates in the preparation of inhibitors like deoxycytidine kinase (dCK) inhibitors, demonstrates the significance of these compounds in medicinal chemistry and drug development (Zhang et al., 2009).

Safety And Hazards

Future Directions

Fluoropyridines, including 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine, have potential applications in various fields, including the pharmaceutical and agrochemical industries . The interest toward development of fluorinated chemicals has been steadily increased . Therefore, it is expected that many novel applications of 2-Fluoro-5-(piperidin-1-ylmethyl)pyridine will be discovered in the future.

properties

IUPAC Name |

2-fluoro-5-(piperidin-1-ylmethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c12-11-5-4-10(8-13-11)9-14-6-2-1-3-7-14/h4-5,8H,1-3,6-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJBGISSAQRTHOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CN=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-5-(piperidin-1-ylmethyl)pyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

acetic acid](/img/structure/B1393714.png)

![4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonamide](/img/structure/B1393716.png)